3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one
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Overview
Description
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and chromen-2-one
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been known to interact with various biological targets .
Mode of Action
It’s worth noting that related compounds, imidazo[1,2-a]pyridines, have been shown to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Related compounds, imidazo[1,2-a]pyridines, have been associated with various biochemical pathways due to their diverse bioactivity .
Result of Action
Related compounds, imidazo[1,2-a]pyridines, have been associated with various biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 7-methylimidazo[1,2-a]pyridine with chromen-2-one under acidic or basic conditions . Another approach involves the use of multicomponent reactions where various starting materials react in a single step to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
Imidazo[1,2-a]pyrimidine: Widely studied for its medicinal properties.
Chromen-2-one derivatives: Used in various therapeutic applications
Uniqueness
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one is unique due to its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-11-6-7-19-10-14(18-16(19)8-11)13-9-12-4-2-3-5-15(12)21-17(13)20/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYYHHKSGZGCMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24807074 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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